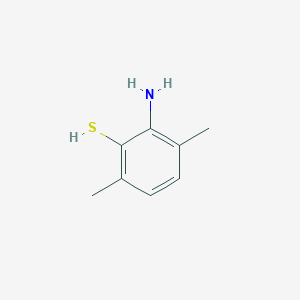

2-Amino-3,6-dimethylbenzene-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,6-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRIVJCUZHYARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565468 | |

| Record name | 2-Amino-3,6-dimethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139331-75-2 | |

| Record name | 2-Amino-3,6-dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139331-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,6-dimethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 2 Amino 3,6 Dimethylbenzene 1 Thiol

Reactivity Profile of the Thiol Group in 2-Amino-3,6-dimethylbenzene-1-thiol

The thiol (-SH) group, also known as a sulfhydryl group, is a dominant feature of this compound's chemistry. Its reactivity is characterized by the nucleophilicity of the sulfur atom, its susceptibility to oxidation, and its ability to participate in radical processes.

Nucleophilic Characteristics and Reactions with Electrophilic Species

The sulfur atom of the thiol group is an effective nucleophile, particularly in its deprotonated thiolate form (S⁻). nih.gov This enhanced nucleophilicity is due to the polarizability and the charge of the sulfur atom. The pKa of a thiol is typically around 11, meaning that even weak bases can generate the more reactive thiolate anion. youtube.com In this compound, the thiolate can readily attack a wide range of electrophilic species.

Common reactions involving the thiol's nucleophilicity include:

Michael-Type Additions: The thiolate can add to α,β-unsaturated carbonyl compounds, such as maleimides or acrylates, in a conjugate addition reaction. capes.gov.brmdpi.com The reaction with maleimides is particularly rapid and selective for thiols at a pH range of 6.5–7.5. mdpi.com

Nucleophilic Substitution: The thiol group can displace leaving groups in Sₙ2 reactions. For instance, it can react with alkyl halides or epoxides. The reaction with epoxides is a classic example of a thiol-epoxy "click" reaction, which proceeds via a ring-opening mechanism to form β-hydroxy thioethers. mdpi.com

Addition to Polarized Pi Bonds: Thiolates can add to polarized pi bonds, such as those in carbonyl compounds. youtube.com

In molecules containing both an amino and a thiol group, such as this compound, there can be competition between the two nucleophilic centers. In the reaction between L-cysteine and 6-maleimidohexanoic acid, the initial, faster reaction is the nucleophilic attack of the thiol group. mdpi.comnih.gov However, this can be followed by an intramolecular nucleophilic substitution where the amino group displaces the newly formed thioether, leading to an isomerized product. mdpi.comnih.gov

| Reaction Type | Electrophile Example | Product Type |

| Michael Addition | Maleimide | Thiosuccinimide adduct |

| Nucleophilic Substitution | Epoxide | β-hydroxy thioether |

| Nucleophilic Substitution | Alkyl Halide | Thioether |

Oxidation Reactions Leading to Disulfide Formation and Other Sulfur Species

The thiol group is readily oxidized. The most common oxidation product is a disulfide (R-S-S-R), formed by the coupling of two thiol molecules. This process is fundamental in various chemical and biological systems. nih.govnih.gov The oxidation of thiols can proceed through different pathways depending on the oxidant.

Two-Electron Oxidation: This pathway often involves a sulfenic acid (R-SOH) intermediate. nih.govnih.gov The sulfenic acid is typically transient and reacts rapidly with another thiol molecule to yield the disulfide and water. nih.gov In the absence of other thiols, the sulfenic acid can be further and irreversibly oxidized to sulfinic acid (R-SO₂H) and subsequently to sulfonic acid (R-SO₃H). nih.gov The oxidation of 4-tert-butyl-2,6-dimethylbenzenethiol, a structurally similar compound, to its corresponding disulfide in the presence of air highlights this tendency. nih.gov

One-Electron Oxidation: This process generates a thiyl radical (RS•), which is discussed in the following section. nih.gov

The oxidation state of sulfur in these species progresses from -2 in the thiol to -1 in the disulfide, 0 in sulfenic acid, +2 in sulfinic acid, and +4 in sulfonic acid.

| Oxidation Product | Intermediate Species | Description |

| Disulfide (R-S-S-R) | Sulfenic Acid (R-SOH) | Two-electron oxidation followed by condensation with another thiol. nih.gov |

| Sulfinic Acid (R-SO₂H) | Sulfenic Acid (R-SOH) | Further oxidation of the sulfenic acid intermediate. nih.gov |

| Sulfonic Acid (R-SO₃H) | Sulfinic Acid (R-SO₂H) | Highest oxidation state, resulting from irreversible oxidation. nih.gov |

Involvement in Radical Reactions and Generation of Thiyl Radicals

One-electron oxidation of the thiol group leads to the formation of a thiyl radical (RS•). nih.gov Thiyl radicals are key intermediates in various chemical transformations. Two thiyl radicals can then combine in a recombination reaction to form a disulfide bond. nih.gov The generation of thiyl radicals can be initiated by radical initiators or through interaction with other radical species. While thermally initiated thiol-ene reactions can occur, they are often inhibited by radical trapping agents, suggesting the mechanism is facilitated by radical pathways. nih.gov

Reactivity Profile of the Amino Group in this compound

The primary amino (-NH₂) group ortho to the thiol functionality imparts another layer of reactivity to the molecule. Its nucleophilic nature and its ability to participate in condensation and cyclization reactions are central to the chemistry of this compound.

Nucleophilic Behavior and Reactions with Electrophiles

Similar to the thiol group, the amino group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can react with a variety of electrophiles, such as acyl chlorides or anhydrides to form amides, and with alkyl halides to form secondary or tertiary amines.

In systems containing both functionalities, the relative nucleophilicity of the amino and thiol groups is pH-dependent. At neutral to slightly basic pH (7.0-7.5), the thiolate anion is the dominant nucleophile, reacting much faster than the neutral amino group. mdpi.com However, under certain conditions or with specific electrophiles, the amino group's reactivity can be significant. In the reaction of L-cysteine with 6-maleimidohexanoic acid, an intramolecular attack by the amino group on the thioether linkage was observed, demonstrating its potent nucleophilicity in a favorable intramolecular context. mdpi.comnih.gov

Condensation and Cyclization Reactions Utilizing the Amino Functionality

The proximate positioning of the amino and thiol groups in this compound is ideal for intramolecular condensation and cyclization reactions to form five-membered heterocyclic rings, most notably benzothiazoles. These reactions are highly valuable in synthetic chemistry.

Key cyclization pathways include:

Reaction with Nitriles: Aminothiols react with nitriles to form thiazolines, which can subsequently be hydrolyzed. mdpi.com The reaction between an aminothiol (B82208) and an α-aminonitrile can produce a dipeptide, showcasing a pathway where both the thiol and amino groups are crucial. mdpi.comnih.gov The thiol acts as the initial nucleophile attacking the nitrile carbon, followed by involvement of the amino group. mdpi.com

Reaction with Carbon Dioxide: In the presence of a hydrosilane and a catalyst, 2-aminothiophenols can undergo reductive cyclization with carbon dioxide (CO₂) acting as a C1 building block to form benzothiazoles. researchgate.net

Reaction with Aldehydes or Carboxylic Acids: The condensation of 2-aminothiophenols with aldehydes or carboxylic acids is a classical and widely used method for synthesizing 2-substituted benzothiazoles.

Reaction with Cyanobenzothiazoles: The reaction between an aminothiol like cysteine and 2-cyanobenzothiazole (CBT) results in a condensation-cyclization cascade to form a luciferin-like tricycle. This reaction requires both the amino and thiol groups to form the five-membered thiazoline (B8809763) ring. nih.gov

| Reactant | Catalyst/Conditions | Cyclized Product |

| Carbon Dioxide (CO₂) | Hydrosilane, DBN or [Bmim][OAc] | Benzothiazole (B30560) researchgate.net |

| α-Aminonitrile | pH 6.5 | Thiazoline intermediate mdpi.com |

| 2-Cyanobenzothiazole | Physiological conditions | Thiazoline ring within a larger structure nih.gov |

Synergistic and Antagonistic Interplay between Thiol and Amino Functionalities in this compound

The thiol and amino groups in this compound can interact in a cooperative (synergistic) or competitive (antagonistic) manner, depending on the reaction conditions and the nature of the reacting partners. This duality is a fascinating aspect of its chemistry, opening avenues for its use as a specialized chemical reagent.

The spatial arrangement of the amino and thiol groups on the benzene (B151609) ring allows for potential intramolecular interactions, primarily through hydrogen bonding. In one possible conformation, the hydrogen atom of the thiol group can form a weak hydrogen bond with the lone pair of electrons on the nitrogen atom of the amino group. Conversely, a hydrogen atom from the amino group could interact with the sulfur atom.

These non-covalent interactions can influence the compound's reactivity in several ways. An intramolecular hydrogen bond can increase the nucleophilicity of the amino group by withdrawing electron density from the N-H bond, making the nitrogen lone pair more available. Conversely, it could decrease the acidity of the thiol proton, making it a weaker proton donor. The presence of such interactions can stabilize certain conformations of the molecule, which can, in turn, affect its binding to other molecules or its role in catalytic cycles. nih.gov The relative strength of these interactions is influenced by the solvent environment and the electronic effects of the methyl groups on the aromatic ring.

| Interaction Type | Potential Effect on Reactivity | Influencing Factors |

| Intramolecular N-H···S Hydrogen Bond | May decrease the nucleophilicity of the thiol. | Solvent polarity, Temperature |

| Intramolecular S-H···N Hydrogen Bond | May increase the nucleophilicity of the amine. | Electronic effects of ring substituents |

The presence of both an acidic (thiol) and a basic (amino) group within the same molecule makes this compound a candidate for bifunctional catalysis. uchicago.edu In such a catalytic process, one functional group could activate a substrate by donating a proton, while the other activates a co-substrate by accepting a proton, all within the same reaction complex. This can lead to significant rate enhancements and high selectivity, as seen in some enzyme-catalyzed reactions and synthetic catalytic systems. nih.gov

For instance, in a hypothetical condensation reaction, the amino group of this compound could deprotonate a nucleophile, increasing its reactivity, while the thiol group protonates a leaving group, facilitating its departure. The proximity of these two functionalities on the aromatic scaffold would allow for a concerted or sequential mechanism with a low entropic barrier. The methyl groups on the ring could also play a role in creating a specific binding pocket for the substrates, further enhancing catalytic efficiency and selectivity.

The design of haptens to elicit antibodies with catalytic activity has demonstrated the power of positioning acidic and basic groups to facilitate chemical reactions. nih.gov This principle of "induced fit" and transition state stabilization through multiple non-covalent interactions is central to the concept of bifunctional catalysis and is theoretically applicable to molecules like this compound.

| Catalytic Role | Functional Group | Proposed Action |

| General Base | Amino Group (-NH2) | Proton abstraction from a substrate. |

| General Acid | Thiol Group (-SH) | Proton donation to a substrate or leaving group. |

Elucidation of Reaction Mechanisms for this compound Transformations

The transformations of this compound are expected to be rich and varied, given the dual reactivity of its functional groups. The reaction pathways will be highly dependent on the nature of the electrophile or nucleophile it interacts with, as well as the reaction conditions such as pH and solvent.

In reactions with electrophiles, the site of initial attack can be either the nitrogen of the amino group or the sulfur of the thiol group. The thiol group, especially in its deprotonated thiolate form (-S-), is a powerful nucleophile. nih.gov Therefore, under basic conditions, S-alkylation or S-acylation would be the expected dominant reaction pathway. In acidic or neutral conditions, the amino group, being more basic than the thiol, might be protonated, reducing its nucleophilicity and favoring reactions at the thiol.

A classic example of the reactivity of aminothiols is their reaction with nitriles to form thiazolines, which can then hydrolyze to yield amides. mdpi.com This transformation highlights the nucleophilic character of the thiol group and the subsequent involvement of the amino group in an intramolecular cyclization. The pH of the medium plays a crucial role in this process, with basic conditions favoring the formation of the more nucleophilic thiolate and acidic conditions promoting the hydrolysis of the intermediate. mdpi.com

In the context of this compound, its reaction with an α,β-unsaturated carbonyl compound could proceed via a Michael addition of the thiol, followed by an intramolecular cyclization involving the amino group to form a heterocyclic system. The regioselectivity of such reactions would be an interesting subject of study, influenced by the steric hindrance imposed by the methyl groups.

The table below outlines some plausible reaction mechanisms for transformations involving this compound based on the known reactivity of its functional groups.

| Reaction Type | Proposed Mechanism | Key Intermediates |

| S-Alkylation | Nucleophilic attack of the thiolate on an alkyl halide. | Thiolate anion |

| N-Acylation | Nucleophilic attack of the amino group on an acyl chloride. | Tetrahedral intermediate |

| Thiazoline formation | Reaction with a nitrile followed by intramolecular cyclization. | Thioimidate |

| Michael Addition | Conjugate addition of the thiol to an α,β-unsaturated system. | Enolate intermediate |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3,6 Dimethylbenzene 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Amino-3,6-dimethylbenzene-1-thiol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy allows for the identification and assignment of the various protons within the this compound molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, aromatic protons typically resonate at higher chemical shifts compared to protons on alkyl groups.

In a typical ¹H NMR spectrum of a substituted benzene (B151609) derivative, the aromatic protons will appear in the range of 6.5-8.0 ppm. The protons of the methyl groups will resonate at a much lower chemical shift, generally between 2.0 and 2.5 ppm. The protons of the amine (NH₂) and thiol (SH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. Their signals may also be broad.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For aromatic systems, the coupling between adjacent protons (ortho coupling) is typically in the range of 7-10 Hz. Coupling between protons separated by four bonds (meta coupling) is smaller, around 2-3 Hz, and para coupling (five bonds) is often negligible. Analysis of these coupling patterns helps to determine the substitution pattern on the benzene ring. For example, the vicinal coupling constants between protons on an azetidin-2-one (B1220530) ring can determine their stereochemistry, with cis derivatives showing J = 5-6 Hz and trans derivatives showing J = 0-2 Hz. ipb.pt

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 6.8 - 7.2 | d | ortho: ~8 Hz |

| Aromatic H | 6.6 - 7.0 | d | ortho: ~8 Hz |

| NH₂ | Variable (e.g., 3.5 - 5.0) | br s | - |

| SH | Variable (e.g., 3.0 - 4.5) | s | - |

| CH₃ (at C3) | 2.1 - 2.4 | s | - |

| CH₃ (at C6) | 2.2 - 2.5 | s | - |

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbons bearing the amino and thiol groups will have their chemical shifts influenced by these substituents. The methyl carbons will appear at a much lower chemical shift, typically between 15 and 25 ppm. For instance, in 1,3-dimethylbenzene, the methyl carbons have a chemical shift of around 21 ppm, while the aromatic carbons range from approximately 126 to 138 ppm. docbrown.info Similarly, in 1,2-dimethylbenzene, the methyl carbons appear around 19 ppm, and the aromatic carbons are in the 126 to 136 ppm range. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-SH) | 120 - 130 |

| C2 (C-NH₂) | 140 - 150 |

| C3 (C-CH₃) | 125 - 135 |

| C4 | 120 - 130 |

| C5 | 115 - 125 |

| C6 (C-CH₃) | 130 - 140 |

| CH₃ (at C3) | 18 - 22 |

| CH₃ (at C6) | 19 - 23 |

Note: These are predicted values and can be influenced by the solvent and other experimental parameters.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu In the case of this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. It would also connect the methyl proton signals to their respective carbon signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy : In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H and S-H stretching vibrations. The N-H stretching of the primary amine group typically appears as two bands in the region of 3300-3500 cm⁻¹. The S-H stretching vibration is generally weaker and appears in the range of 2550-2600 cm⁻¹. C-H stretching vibrations of the aromatic ring and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy can also be used to identify these functional groups. The S-H stretching vibration, while weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. researchgate.net Aromatic ring vibrations also tend to produce strong Raman signals.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 |

| Thiol (SH) | S-H Stretch | 2550 - 2600 (weak) | 2550 - 2600 (stronger) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, which allows for the calculation of its elemental formula.

In addition to providing the molecular weight, mass spectrometry also reveals information about the molecule's structure through its fragmentation pattern. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure. For a molecule like this compound, common fragmentation pathways could involve the loss of a methyl group (CH₃), the thiol group (SH), or the amino group (NH₂). For instance, in the mass spectrum of 1,3-dimethylbenzene, a prominent peak is observed corresponding to the loss of a methyl group. docbrown.info

Computational and Theoretical Chemistry Studies of 2 Amino 3,6 Dimethylbenzene 1 Thiol

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by focusing on the electron density.

Geometry Optimization and Conformational Analysis of 2-Amino-3,6-dimethylbenzene-1-thiol

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, several conformations are possible due to the rotation around the C-S, C-N, and C-C single bonds of the thiol, amino, and methyl groups, respectively.

Computational studies on similar molecules, such as dimethylaniline and substituted phenols, reveal key factors influencing conformational preference. In dimethylaniline, for instance, a non-symmetrical structure is often the most stable, with one methyl group's C-N bond in the plane of the aromatic ring and the other deviating slightly. acs.org For this compound, the steric hindrance between the adjacent amino, methyl, and thiol groups on the benzene (B151609) ring will significantly influence the final geometry. It is expected that the methyl groups will force the amino and thiol groups to adopt specific orientations to minimize steric clash. Furthermore, intramolecular hydrogen bonding between the amino group's hydrogen and the sulfur atom of the thiol group, or vice-versa, could play a crucial role in stabilizing certain conformers. DFT calculations on ortho-substituted aminophenyl benzothiazoles have shown that such intramolecular hydrogen bonds can lead to a more planar and stable conformation. nih.gov

A thorough conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure to identify the global minimum on the potential energy surface.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic structure of a molecule governs its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and greater polarizability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the nitrogen and sulfur atoms, reflecting the electron-donating nature of the amino and thiol substituents. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the region where an incoming electron would be accommodated. The presence of electron-donating methyl groups would further increase the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted aminothiophenol.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Analysis of Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform. An analysis of the charge distribution reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This can be visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent varying electrostatic potentials on the molecule's surface. Typically, red areas indicate negative potential (electron-rich regions, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, making them likely sites for electrophilic attack. The hydrogen atoms of the amino and thiol groups would exhibit positive potential, marking them as potential sites for nucleophilic interaction or hydrogen bonding. The aromatic ring itself would likely show a complex potential landscape influenced by the competing electronic effects of the substituents.

Prediction of Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index) for this compound

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

Based on the electron-donating nature of the amino, thiol, and methyl groups, this compound is expected to have a relatively high chemical potential and be classified as a soft molecule with a low electrophilicity index, indicating it is more likely to act as a nucleophile.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 2.11 |

Quantum Chemical Modeling of Reaction Pathways and Transition States for this compound Transformations

Quantum chemical methods are invaluable for mapping out the energetic landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, several reactions could be modeled. For example, the condensation reaction with aldehydes or ketones to form benzothiazole (B30560) derivatives is a common transformation for aminothiophenols. nih.govmdpi.com Computational modeling could elucidate the mechanism of this reaction, determining whether it proceeds through a stepwise or concerted pathway and identifying the rate-determining step. Another area of interest would be the oxidation of the thiol group, a common reaction for thiols that can lead to the formation of disulfides or other sulfur-containing species. nih.gov DFT calculations can be employed to study the mechanism of such reactions, including the role of catalysts. For instance, studies on the N-alkylation of amino derivatives have used DFT to explore the catalytic cycle and determine the most favorable reaction pathway. researchgate.net

Consideration of Solvation Effects in Theoretical Simulations of this compound Reactivity

Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Theoretical simulations must account for these solvent effects to provide realistic predictions. There are two main approaches to modeling solvation:

Explicit Solvation : This method involves including a number of individual solvent molecules in the calculation. While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive.

Implicit Solvation (Continuum Models) : In this more common approach, the solvent is treated as a continuous medium with a specific dielectric constant. jdftx.orgyoutube.com This method, often referred to as the Polarizable Continuum Model (PCM), is computationally efficient and can accurately capture the bulk electrostatic effects of the solvent. nih.gov

For simulations of this compound reactivity, the choice of solvent would be critical. In a polar protic solvent like water or ethanol, the amino and thiol groups would be stabilized by hydrogen bonding, which could affect their nucleophilicity and the stability of charged intermediates. An implicit solvation model would be well-suited to capture these general effects. For reactions where specific hydrogen bonding interactions with the solvent are thought to play a key mechanistic role, a hybrid explicit/implicit model might be the most appropriate choice. Solvation free energy calculations can also predict the solubility of the compound in different solvents, which is a crucial parameter for practical applications. researchgate.net

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical investigations into molecules with similar functional groups, such as aminobenzenethiols or dimethylbenzene derivatives, have been conducted. These studies typically employ methods like Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-31G(d,p)) to optimize the molecular geometry and calculate spectroscopic data. For instance, in related molecules, the calculated vibrational frequencies for N-H stretching in an amino group and S-H stretching in a thiol group are characteristic. Similarly, the chemical shifts for protons and carbon atoms are predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method.

However, the precise substitution pattern of the amino, thiol, and two methyl groups on the benzene ring in this compound significantly influences the electronic distribution and, consequently, its unique spectroscopic fingerprint. Without specific computational analysis of this particular isomer, any data presented would be an extrapolation from other compounds and would not meet the required standard of scientific accuracy for this article. Therefore, no specific data tables for the predicted NMR or IR spectra of this compound can be provided at this time.

Applications of 2 Amino 3,6 Dimethylbenzene 1 Thiol in Advanced Organic Synthesis and Material Science

Role as a Key Building Block in the Construction of Complex Molecular Architectures

The dual functionality of aminothiophenols is a cornerstone of their utility in constructing intricate molecular frameworks. The amino and thiol groups can react in a concerted or stepwise fashion with various electrophiles to form stable five- or six-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals, agrochemicals, and material science.

The ortho-disposed amino and thiol groups in compounds like 2-Amino-3,6-dimethylbenzene-1-thiol serve as a powerful synthon for building fused heterocyclic systems.

Thiazoles (Benzothiazoles): The most prominent application of 2-aminothiophenols is in the synthesis of benzothiazoles. mdpi.comwikipedia.org This is typically achieved through a condensation reaction with a carboxylic acid or its derivatives (like acyl chlorides or esters), or with an aldehyde. mdpi.comorganic-chemistry.orgtandfonline.com When reacting with an aldehyde, an intermediate thiazoline (B8809763) is formed, which then undergoes oxidation to the aromatic benzothiazole (B30560). researchgate.net This reaction is robust, tolerates a wide variety of functional groups on the aldehyde partner, and can often be performed under mild or catalyst-free conditions. mdpi.comorganic-chemistry.org

Thiadiazoles: While the direct synthesis of a simple thiadiazole ring from an aminothiophenol is less common, the fundamental building blocks of thiadiazoles often involve amine and thiol functionalities. For example, 2-amino-1,3,4-thiadiazoles are frequently synthesized from the cyclization of thiosemicarbazide (B42300) derivatives with reagents like carboxylic acids or acyl chlorides. organic-chemistry.orgnih.govencyclopedia.pub The inherent reactivity of the amino and thiol groups in this compound makes it a potential precursor for more complex, fused thiadiazole systems.

Pyridines: The synthesis of pyridines typically involves the condensation of aldehydes and ammonia (B1221849) with 1,3-dicarbonyl compounds (Hantzsch synthesis) or cycloaddition reactions. organic-chemistry.orgbaranlab.org While a direct annulation of a pyridine (B92270) ring onto the aminothiophenol backbone is not a standard transformation, the amino group can serve as the essential nitrogen source in multi-component reactions designed to build substituted pyridine rings. mdpi.comnih.gov For instance, the amino group could react with dicarbonyl compounds or their equivalents to initiate the cascade of reactions leading to pyridine formation.

Interactive Table: Heterocycle Synthesis from Aminothiophenol Precursors

| Heterocycle Target | Typical Co-reactant(s) | Key Reaction Type | Reference |

| Benzothiazole | Aldehydes, Carboxylic Acids | Condensation / Cyclization | mdpi.com, organic-chemistry.org, tandfonline.com |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Carboxylic Acids | Cyclodehydration | organic-chemistry.org, encyclopedia.pub |

| Pyridine | Dicarbonyls, α,β-Unsaturated Carbonyls | Multi-component Condensation | baranlab.org, mdpi.com |

The reactivity of both the amino and thiol groups makes this compound a candidate monomer for the synthesis of sulfur-containing polymers with unique properties. jsta.clwiley.com

Conductive Polymers: Aromatic amines and thiols can be polymerized through oxidative methods. For example, the chemical or electrochemical polymerization of 2-aminothiophenol (B119425) yields poly(o-aminothiophenol), a conductive polymer where the thiol and amino groups contribute to the polymer's electronic properties and ability to coordinate with metal nanoparticles. google.comrsc.org

Thiol-ene Polymerization: The thiol group can readily participate in thiol-ene "click" reactions. nsf.gov This reaction involves the radical-initiated addition of a thiol across a double bond (alkene), proceeding with high efficiency and atom economy under mild conditions. acs.orgresearchgate.net A bifunctional monomer like this compound could be reacted with di- or poly-ene compounds to form cross-linked, high-sulfur-content networks with potential applications in optics or as self-healing materials.

Polyamides and Poly(thioester)s: The amino group can undergo polycondensation with diacid chlorides to form sulfur-containing polyamides. nih.gov These materials combine the thermal stability of aramids with the unique properties imparted by the sulfur atom. Similarly, the thiol group could react with diacyl chlorides to form poly(thioester)s.

Catalytic Roles of this compound and its Derivatives

The functional groups of this compound are known to participate directly in catalysis or to serve as anchoring points for catalytically active metals.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Both the primary amine and the thiol group are privileged functionalities in this field.

Thiol-Mediated Catalysis: The thiol group is a soft nucleophile and can catalyze a variety of transformations. It is a key player in initiating radical thiol-ene reactions, often under photochemical conditions. acs.orgrsc.org Furthermore, chiral thiols have been employed in the kinetic resolution of various compounds, highlighting their potential for stereoselective catalysis. nih.govacs.org The thiol group can also participate in redox processes, making it a versatile functional handle in catalysis. nih.gov

Amino-Mediated Catalysis: Primary amino acids and their derivatives are powerful organocatalysts, particularly for reactions involving carbonyl compounds. nih.gov They can operate through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This mode of activation enables a host of classic transformations, such as asymmetric aldol (B89426) and Mannich reactions, with high enantioselectivity. mdpi.com The amino group on the this compound backbone could potentially be harnessed for similar catalytic cycles.

The ability of aminothiophenols to act as bidentate ligands for transition metals is well-documented. acs.orgderpharmachemica.com The soft thiol sulfur and the harder amino nitrogen can chelate to a metal center, forming a stable five-membered ring. acs.org

This chelation can stabilize the metal in various oxidation states and create a well-defined coordination sphere for catalysis. researchgate.net For example, palladium complexes stabilized by poly(o-aminothiophenol) have been shown to be highly active and stable heterogeneous catalysts for Suzuki cross-coupling reactions. rsc.org Similarly, complexes of iron, cobalt, and nickel with aminophenol-type ligands are studied for their ability to catalyze oxidation reactions. derpharmachemica.comscirp.org The specific electronic and steric environment provided by the dimethyl substitution on the this compound ligand could be used to fine-tune the reactivity and selectivity of a coordinated metal catalyst. orientjchem.orgmdpi.com

Interactive Table: Potential Catalytic Roles

| Functional Group | Type of Catalysis | Potential Reactions | Reference |

| Thiol (-SH) | Organocatalysis | Thiol-ene Reactions, Kinetic Resolutions | nih.gov, acs.org |

| Amine (-NH2) | Organocatalysis | Aldol Reactions, Mannich Reactions (via enamine) | nih.gov, mdpi.com |

| Amine + Thiol | Metal-Ligand Catalysis | Suzuki Cross-Coupling, Oxidation Reactions | rsc.org, derpharmachemica.com |

Coordination Chemistry of 2 Amino 3,6 Dimethylbenzene 1 Thiol

Ligand Properties and Chelation Modes of 2-Amino-3,6-dimethylbenzene-1-thiol

The dual-donor nature of this compound allows it to act as a versatile chelating agent, capable of forming a stable five-membered ring with a central metal atom.

Upon reaction with a metal ion, the thiol proton is typically lost, and the ligand coordinates as a monoanionic bidentate aminothiophenolate. tsijournals.com This mode of coordination has been confirmed through various spectroscopic methods for the analogous 2-aminothiophenol (B119425). tsijournals.com

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic stretching vibration for the S-H bond (ν(S-H)) is present. Upon complexation, this band disappears, indicating deprotonation of the thiol group and the formation of a metal-sulfur (M-S) bond. tsijournals.com Furthermore, the symmetric and asymmetric N-H stretching bands (ν(NH₂)) of the amino group shift to a lower frequency, which confirms the coordination of the nitrogen atom to the metal center (M-N). tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the signal corresponding to the thiol proton in the free ligand is absent in the spectra of the metal complexes. tsijournals.com This provides further evidence of deprotonation and M-S bond formation. The aromatic protons often experience a downfield shift upon complexation, resulting from the drainage of electron density from the aromatic ring towards the metal. tsijournals.com

This N,S-bidentate chelation is the most common binding mode, forming a thermodynamically favored five-membered chelate ring.

The structural diversity of complexes formed with aminothiophenolate ligands is extensive, ranging from simple mononuclear species to complex polymeric architectures.

Monomeric Complexes: The ligand readily forms monomeric, or mononuclear, complexes, particularly with metal ions that favor lower coordination numbers or when bulky co-ligands are present. A common stoichiometry is [M(L)₂], where L represents the deprotonated aminothiophenolate ligand. For example, square-planar complexes of Ni(II), Pd(II), and Pt(II) of the type [M(L)₂] have been characterized. acs.org Octahedral bis-chelates with the general formula [MCl₂(L)₂] have also been reported for metals like Ti(IV) and Sn(IV). tsijournals.com

Dimeric and Polymeric Complexes: The thiolate sulfur atom, with its available lone pairs, can act as a bridge between two metal centers. This bridging capability allows for the formation of dimeric, oligomeric, and polymeric structures. For instance, Ag(I) has a strong affinity for thiolate donors and is known to form one-dimensional (1D) chain coordination polymers with a repeating [-Ag-S-] backbone. xmu.edu.cn More complex polynuclear structures, such as a tetranuclear mixed-valence platinum blue complex bridged by 2-aminothiophenolate ligands, have also been characterized. metu.edu.tr The formation of these higher-order structures depends on the metal ion, the reaction stoichiometry, and the solvent system used.

| Structural Form | Description | Chelation Mode | Example Metals |

|---|---|---|---|

| Monomeric | A single metal center is coordinated by one or more ligand molecules. | N,S-Bidentate Chelation | Ni(II), Pd(II), Pt(II), Sn(IV) tsijournals.comacs.org |

| Dimeric/Oligomeric | Two or more metal centers are linked together, often by bridging thiolate groups. | N,S-Bidentate Chelation and S-Bridging | Pt(II)/Pt(III) metu.edu.tr |

| Polymeric | A repeating structural unit forms a 1D, 2D, or 3D network. | N,S-Bidentate Chelation and S-Bridging | Ag(I), Hg(II) xmu.edu.cnrsc.org |

Synthesis and Spectroscopic Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand generally involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent.

Transition metals, particularly those with a high affinity for soft donors like sulfur, readily form complexes with aminothiophenolates.

Synthesis: A typical synthetic route involves mixing an ethanolic solution of the ligand with an ethanolic or aqueous solution of a metal salt, such as a chloride or acetate. tsijournals.com The reaction is often heated under reflux to ensure completion. The resulting metal complex may precipitate from the solution upon cooling or concentration. tsijournals.com For air-sensitive metals or ligand forms, syntheses are conducted under an inert atmosphere. acs.org

Complexation with Cu(II): Copper(II) readily complexes with N,S-donor ligands. While simple chelates can form, Cu(II) can also participate in redox reactions with the ligand. In related Schiff base complexes derived from 2-aminothiophenol, square-planar copper(II) complexes have been synthesized and studied. tandfonline.com

Complexation with Ag(I): Silver(I) has a strong propensity to form coordination polymers with thiolate ligands. xmu.edu.cn The reaction of this compound with a Ag(I) salt would be expected to yield polynuclear chains or networks, with the thiolate group bridging the silver centers.

The coordination geometry around the metal center is dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the complex.

Common Geometries:

Square-Planar: Frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). acs.org

Octahedral: Common for metal ions like Ti(IV), Sn(IV), and Mn(II), often in [M(L)₂X₂] type complexes where X is a co-ligand like a halide. tsijournals.comtandfonline.com

Tetrahedral: Can occur with ions like Zn(II).

Linear or Trigonal: Possible for d¹⁰ ions like Ag(I), especially in polymeric structures. xmu.edu.cn

The structural diversity arises from the ligand's ability to act as both a chelator and a bridge, leading to the varied monomeric and polymeric forms described previously.

| Spectroscopic Technique | Free Ligand (Characteristic Signal) | Metal Complex (Change Upon Coordination) | Inference |

|---|---|---|---|

| IR Spectroscopy | ν(S-H) band present tsijournals.com | ν(S-H) band disappears tsijournals.com | Deprotonation and M-S bond formation |

| IR Spectroscopy | ν(NH₂) bands at specific frequencies tsijournals.com | ν(NH₂) bands shift to lower frequencies tsijournals.com | M-N bond formation |

| ¹H NMR Spectroscopy | Signal for -SH proton present (e.g., δ 3.66 ppm) tsijournals.com | Signal for -SH proton absent tsijournals.com | Deprotonation and M-S bond formation |

Electronic Properties of this compound Metal Complexes

The electronic properties of the complexes are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. These properties are often investigated using UV-Vis spectroscopy and electrochemical methods.

A key feature of aminothiophenolate ligands is their potential "redox noninnocence." This means the ligand itself can be oxidized. The aminothiophenolate(1-) can be oxidized by one electron to a neutral o-iminothionebenzosemiquinonate(1-) π-radical, and further to an o-iminothionequinone(0) species. acs.org This property leads to exceptionally rich electronic behavior.

UV-Vis Spectroscopy: The electronic spectra of the complexes show bands corresponding to different electronic transitions. These can include:

Ligand-to-Metal Charge Transfer (LMCT): Transitions from the electron-rich phenolate (B1203915) or thiolate orbitals to empty metal d-orbitals.

Metal-to-Ligand Charge Transfer (MLCT): Transitions from filled metal d-orbitals to empty π* orbitals of the ligand, especially if the ligand is in its oxidized, quinoidal form.

d-d Transitions: Transitions between the d-orbitals of the metal center, which are often weak but provide information about the coordination geometry.

Intraligand Transitions: π-π* transitions within the aromatic system of the ligand. In some cases, intense colors can arise, such as in mixed-valence systems where metal-to-metal charge transfer bands appear. metu.edu.tr

Electrochemical Properties: Cyclic voltammetry is a powerful tool for probing the redox behavior of these complexes. Studies on related systems have shown that the complexes can undergo both metal-centered and ligand-centered redox processes. acs.orgtandfonline.com For example, a Cu(II) complex might show a Cu(II)/Cu(I) reduction, while a complex with a noninnocent ligand like aminothiophenolate could show multiple electron transfer steps corresponding to the oxidation and reduction of the ligand framework itself. acs.orgtandfonline.com

Future Research Directions and Perspectives for 2 Amino 3,6 Dimethylbenzene 1 Thiol

Advancements in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and resource-efficient synthetic methodologies is a paramount goal in modern chemistry. Future research on 2-Amino-3,6-dimethylbenzene-1-thiol should prioritize the development of sustainable and efficient synthetic routes. Current synthetic approaches to similar aromatic thiols and amines often rely on multi-step procedures with harsh reagents and generate significant waste. Future advancements could focus on the following areas:

One-Pot and Multi-Component Reactions: Inspired by the efficient synthesis of complex molecules like 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines and 7-amino-6H-benzo[c]chromen-6-ones through one-pot, multi-component reactions researchgate.netnih.gov, similar strategies could be devised for this compound. A hypothetical one-pot synthesis could involve the reaction of a readily available starting material with sources of amine and thiol functionalities under mild conditions, potentially catalyzed by transition metals or organocatalysts.

Green Chemistry Principles: The application of green chemistry principles, such as the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts, should be a central theme. researchgate.netnih.govresearchgate.net Research could explore the use of microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption.

Catalytic C-H and C-S Bond Formation: Exploring novel catalytic systems for the direct amination and thiolation of a 2,5-dimethylbenzene precursor would represent a significant step forward in synthetic efficiency. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Potential Catalytic Systems for Sustainable Synthesis

| Catalytic System | Potential Advantages | Relevant Precedents |

| Transition Metal Catalysis (e.g., Pd, Cu, Ni) | High efficiency and selectivity in C-N and C-S bond formation. | Well-established for cross-coupling reactions. |

| Organocatalysis | Metal-free, often milder reaction conditions, and lower toxicity. | Increasing use in a wide range of transformations. |

| Biocatalysis (Enzymes) | High selectivity, mild reaction conditions, and environmentally friendly. | Emerging field with potential for novel transformations. |

Discovery of Novel Reactivity Patterns and Transformation Pathways

The unique arrangement of amino and thiol groups on the this compound scaffold suggests a rich and underexplored reactivity profile. Future research should aim to uncover novel transformation pathways and reactivity patterns.

Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of the amino and thiol groups, as well as the aromatic ring. Research into orthogonal protection-deprotection strategies will be crucial to access a diverse range of derivatives. The reactivity of related 2-arylamino-1,3-selenazoles, which can be selectively acetylated at the amino group, provides a relevant example. nih.gov

Cyclization Reactions: The proximity of the amino and thiol groups makes this compound an ideal precursor for the synthesis of novel sulfur- and nitrogen-containing heterocyclic compounds. Exploring cyclization reactions with various electrophiles could lead to the discovery of new ring systems with potential biological or material applications.

Metal Complexation: Both the amino and thiol groups can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts, sensors, or materials with interesting electronic and magnetic properties.

Hypothetical Transformation Pathways

| Reactant | Expected Product Class | Potential Application |

| Dicarbonyl compounds | Thiazine or diazepine (B8756704) derivatives | Pharmaceuticals, agrochemicals |

| Phosgene or its equivalents | Benzothiazole-based ureas or carbamates | Biologically active compounds |

| Metal precursors (e.g., Pt, Pd, Au salts) | Metal-thiolate complexes | Catalysis, nanomaterials |

Emerging Applications in Chemical and Material Sciences

The structural features of this compound make it a versatile building block for a wide range of applications. While its parent compound, 2,6-Dimethylbenzenethiol, is known for its use in flavors and fragrances due to its meaty and phenolic organoleptic properties sigmaaldrich.comhmdb.ca, the introduction of an amino group opens up new possibilities.

Pharmaceutical and Agrochemical Synthesis: The aminothiophenol moiety is a common feature in many biologically active compounds. Future research could explore the use of this compound as a scaffold for the synthesis of novel drug candidates or pesticides. The synthesis of pyrimidine (B1678525) derivatives with potential pharmacological activity from similar building blocks highlights this potential. nih.gov

Material Science: The thiol group allows for the self-assembly of this molecule on metal surfaces, such as gold, to form self-assembled monolayers (SAMs). The amino group can be further functionalized to tune the surface properties of these SAMs for applications in sensors, electronics, and biocompatible coatings.

Polymer Chemistry: This compound can be used as a monomer or a chain-transfer agent in the synthesis of sulfur-containing polymers. These polymers may exhibit interesting properties such as high refractive index, thermal stability, or metal-binding capabilities.

Deeper Theoretical Insights into Structure-Reactivity-Function Relationships

To guide the rational design of new synthetic routes and applications, a deeper understanding of the structure-reactivity-function relationships of this compound is essential.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, bond energies, and reactivity of the molecule. These studies can help predict the most likely sites for electrophilic and nucleophilic attack, understand the mechanism of reactions, and rationalize the observed properties.

Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR, UV-Vis) and X-ray crystallographic studies of this compound and its derivatives are crucial to experimentally validate the theoretical models and to gain a precise understanding of their three-dimensional structures.

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR studies can be performed to correlate the structural features of a series of derivatives with their biological activity. This can aid in the optimization of lead compounds for improved efficacy and reduced toxicity.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new technologies and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.